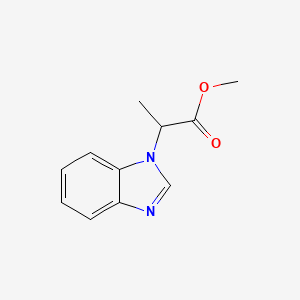
methyl 2-(1H-benzimidazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-benzimidazol-1-yl)propanoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of methyl 2-(1H-benzimidazol-1-yl)propanoate is not fully understood, but studies have suggested that it may act as a DNA intercalator, leading to the inhibition of DNA replication and transcription. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Methyl 2-(1H-benzimidazol-1-yl)propanoate has been shown to have both biochemical and physiological effects. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-(1H-benzimidazol-1-yl)propanoate in lab experiments is its versatility. This compound can be easily synthesized using different methods and can be modified to suit different applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of methyl 2-(1H-benzimidazol-1-yl)propanoate. One of the potential areas of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of methyl 2-(1H-benzimidazol-1-yl)propanoate as a ligand in the synthesis of MOFs and its potential applications in gas storage, separation, and catalysis is an area that requires further investigation.
Méthodes De Synthèse
Methyl 2-(1H-benzimidazol-1-yl)propanoate can be synthesized using different methods. One of the commonly used methods is the reaction between 1,2-diaminobenzene and methyl acrylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Other methods include the reaction between 1,2-diaminobenzene and methyl propiolate, or the reaction between 1,2-diaminobenzene and methyl 2-bromo-2-methylpropanoate.
Applications De Recherche Scientifique
Methyl 2-(1H-benzimidazol-1-yl)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, methyl 2-(1H-benzimidazol-1-yl)propanoate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
methyl 2-(benzimidazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15-2)13-7-12-9-5-3-4-6-10(9)13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCCKUNTOATDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-benzimidazol-1-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)




![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)